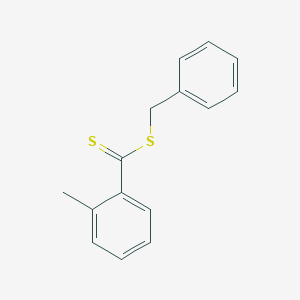

Benzyl 2-methylbenzene-1-carbodithioate

Description

Properties

IUPAC Name |

benzyl 2-methylbenzenecarbodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S2/c1-12-7-5-6-10-14(12)15(16)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNMJQKDOQWHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=S)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704816 | |

| Record name | Benzyl 2-methylbenzene-1-carbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58863-46-0 | |

| Record name | Benzyl 2-methylbenzene-1-carbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-methylbenzene-1-carbodithioate typically involves the reaction of benzyl chloride with potassium 2-methylbenzene-1-carbodithioate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methylbenzene-1-carbodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a disulfide.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and disulfides.

Substitution: Various benzyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Polymer Chemistry

One significant application of benzyl 2-methylbenzene-1-carbodithioate is as a chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the controlled polymerization of various monomers, resulting in polymers with tailored molecular weights and functionalities. The compound's ability to stabilize radical intermediates makes it an effective CTA for synthesizing block copolymers used in drug delivery systems and other biomedical applications .

Biomedical Applications

In the biomedical field, this compound is utilized for developing drug carriers and tissue engineering scaffolds. Its incorporation into polymer matrices enhances the solubility and bioavailability of therapeutic agents. Additionally, research indicates its potential use in wound healing applications due to its biocompatibility and ability to form hydrogels that mimic natural tissue environments .

Analytical Chemistry

The compound also finds utility in analytical chemistry as a reagent for protein and DNA analysis. Its properties allow it to serve as a sieving medium or sorbent for pollutants, aiding in environmental monitoring . This application underscores its versatility across different scientific domains.

Semiconductor Devices

Recent studies have highlighted the role of this compound in the development of semiconductor materials. Its unique electronic properties enable it to function as an effective contact group in single-molecule conductance measurements, which are crucial for advancing nanoscale electronic devices .

Photocatalysis

The compound has also been investigated for its photocatalytic properties, particularly in hydrogen production processes. Its ability to facilitate light-driven chemical reactions positions it as a candidate for sustainable energy solutions .

Case Studies

Mechanism of Action

The mechanism of action of benzyl 2-methylbenzene-1-carbodithioate involves its interaction with various molecular targets, including enzymes and proteins. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme function and regulation.

Comparison with Similar Compounds

Structural Analogues: Benzoate Esters

Benzoate esters share a benzene ring with ester substituents but lack sulfur-based functional groups. Key examples from include:

| Compound | CAS # | Structure Class |

|---|---|---|

| Benzyl benzoate | N/A | Benzoates—Aliphatic branched |

| Methyl benzoate | 93-58-3 | Benzoates—Aliphatic saturated |

| Isopropyl benzoate | 939-48-0 | Benzoates—Aliphatic saturated branched |

| cis-3-Hexenyl benzoate | 25152-85-6 | Benzoates—Aliphatic unsaturated |

Key Differences :

Pharmacological Activity: Insights from

highlights benzyl benzoate (BB) as a highly effective topical treatment for scabies (87% cure rate), outperforming permethrin (27% cure rate) . While BB is structurally distinct from the target compound, this comparison underscores the importance of functional group modifications:

- Sulfur vs. Oxygen : The replacement of oxygen with sulfur in the ester group (carbodithioate) could alter bioavailability, toxicity, or resistance profiles.

- Tolerability : BB caused burning in 24% of patients, suggesting that sulfur-containing derivatives like the target compound might require careful evaluation for dermal irritation .

Q & A

Q. What are the recommended synthetic pathways for Benzyl 2-methylbenzene-1-carbodithioate, and how can purity be optimized?

Methodological Answer: A plausible route involves reacting 2-methylbenzenecarbodithioic acid with benzyl halides (e.g., benzyl bromide) in anhydrous conditions. Use a base like triethylamine to neutralize HX byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity can be verified using HPLC with UV detection (λ = 254 nm), as described for analogous benzoate derivatives .

Q. What safety protocols are critical for handling this compound?

Methodological Answer: Follow OSHA guidelines for thioesters: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. Store in airtight containers under nitrogen at 2–8°C to prevent oxidation, as recommended for similar lab-scale organosulfur compounds . Spills should be neutralized with 10% sodium bicarbonate before disposal.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- Prepare buffered solutions (pH 3, 7, 11).

- Incubate aliquots at 25°C, 40°C, and 60°C.

- Monitor degradation via TLC or LC-MS weekly.

Unexpected decomposition products (e.g., disulfides) may form under alkaline conditions, requiring structural elucidation via MS/MS .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Methodological Answer: Contradictions in aromatic proton splitting may arise from rotational isomerism. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ from –20°C to 80°C to observe coalescence effects. For thiocarbonyl (C=S) signals, employ ¹³C DEPT-135 or HSQC to distinguish overlapping peaks. Cross-validate with computational modeling (DFT) for expected chemical shifts .

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers. Compare Fukui indices for sulfur vs. oxygen analogs to predict regioselectivity. Validate with kinetic studies using nucleophiles (e.g., amines) in polar aprotic solvents. Monitor reaction progress via in situ IR (C=S stretch at ~1050 cm⁻¹) .

Q. How can researchers optimize analytical methods to detect trace impurities in synthesized batches?

Methodological Answer: Develop a UPLC-MS/MS method:

- Column: Acquity BEH C18 (1.7 µm, 2.1 × 50 mm).

- Mobile Phase: 0.1% formic acid in water/acetonitrile.

- Ionization: ESI+ for [M+H]+ detection.

Calibrate against spiked impurity standards (e.g., benzyl alcohol byproducts). Limit of quantification (LOQ) can reach 0.01% with MRM transitions .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in reported vs. experimental melting points?

Methodological Answer: Deviations may stem from polymorphic forms or residual solvents. Recrystallize from ethanol/water mixtures and analyze via DSC (10°C/min ramp). Compare with PXRD patterns. If hygroscopicity is suspected, use Karl Fischer titration to quantify water content (>0.5% requires vacuum drying) .

Q. Why do catalytic hydrogenation reactions yield unexpected byproducts?

Methodological Answer: Thioesters may undergo desulfurization or C–S bond cleavage under H₂/Pd-C. Test alternative catalysts (e.g., Raney Ni) at lower pressures (1–3 atm). Monitor reaction intermediates via GC-MS. If disulfides form, add radical scavengers (e.g., BHT) to suppress oxidative coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.